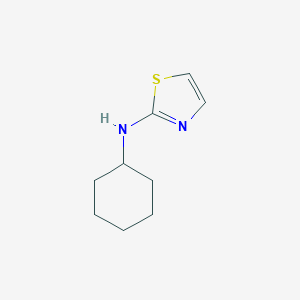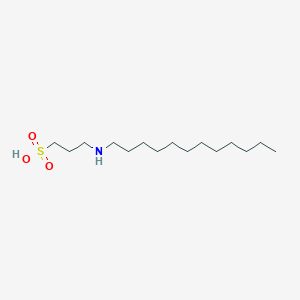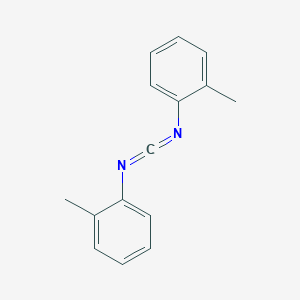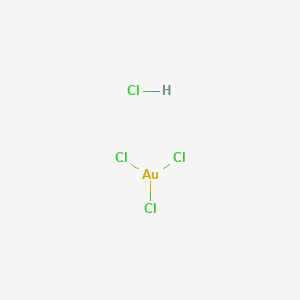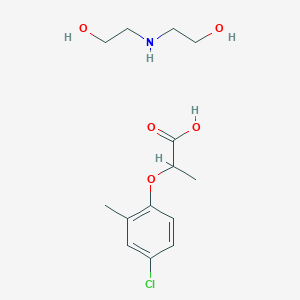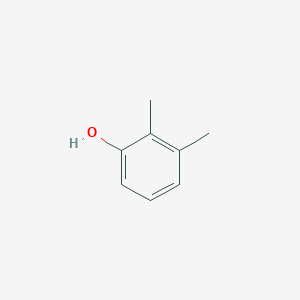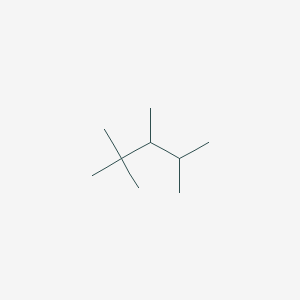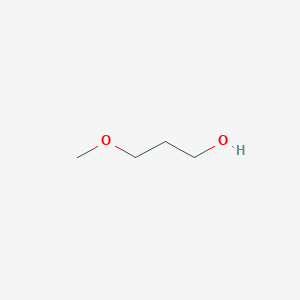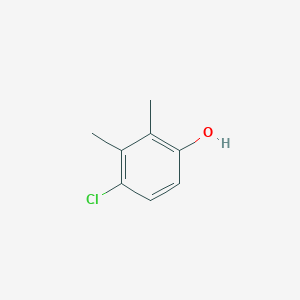
4-Chloro-2,3-dimethylphenol
描述
Synthesis Analysis
The synthesis of chlorinated dimethylphenols, including compounds like 4-Chloro-2,3-dimethylphenol, often involves chlorination reactions. One study describes the chlorination of 2,3-dimethylphenols leading to the formation of polychlorocyclohex-3-enones among other compounds. The structural analysis of these chlorinated products provides insights into the preferred conformations of the resultant polychloro cyclohex-3-enones and cyclohex-2-enones (Hartshorn et al., 1986).
Molecular Structure Analysis
The molecular structure of chlorinated dimethylphenols has been extensively studied, with X-ray structure analyses revealing the conformations of various polychlorocyclohex-3-enones derived from these chlorination reactions. These structural studies are crucial for understanding the chemical behavior and reactivity of these compounds (Hartshorn et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-2,3-dimethylphenol can be complex due to the presence of both chloro and methyl groups. The compound participates in various chemical reactions, including Suzuki coupling reactions, which are employed for synthesizing new derivatives with potential antibacterial properties (Zaooli et al., 2019).
Physical Properties Analysis
The physical properties of 4-Chloro-2,3-dimethylphenol, such as melting point, boiling point, and solubility, can be inferred from its molecular structure and the nature of its functional groups. These properties are essential for determining its behavior in different environments and for various applications.
Chemical Properties Analysis
The chemical properties of 4-Chloro-2,3-dimethylphenol, including its reactivity with other chemicals, acidity, and potential for forming derivatives, are influenced by the chloro and methyl groups attached to the phenolic ring. Studies on the degradation of similar compounds using advanced oxidation processes provide insights into the chemical behavior and potential environmental impact of 4-Chloro-2,3-dimethylphenol (Li et al., 2020).
科学研究应用
Degradation and Removal Methods :
- UV and UV/persulfate advanced oxidation processes have been explored for the removal of PCMX from wastewater. Kinetic models and density functional theory (DFT) calculations were used to predict concentrations of reactive oxidant species and identify potential reactive sites on PCMX for degradation pathways. The developmental toxicity of byproducts was also estimated (Li et al., 2020).
- Nanoparticulate zero-valent iron (nZVI) and hydrogen peroxide in a heterogeneous Fenton-like process were investigated for the degradation of PCMX, demonstrating significant removal of the compound and its organic carbon content (Xu & Wang, 2013).
Antibacterial Properties :
- New derivatives of 4-chloro-3,5-dimethylphenol have been synthesized using Suzuki reaction and tested for their antibacterial properties against various pathogens (Zaooli et al., 2019).
Environmental Impact and Biodegradability :
- Studies on the biodegradability and toxicity of substituted phenols, including 4-chloro-3,5-dimethylphenol, under methanogenic conditions, have been conducted to understand their fate in anoxic environments (O'Connor & Young, 1989).
Analytical Chemistry Applications :
- Techniques have been developed for the determination of residual chlorine by derivatization with 2,6-dimethylphenol, showcasing the use of 4-chloro-2,6-dimethylphenol in analytical applications (Ellis & Brown, 1981).
Polymerization Processes :
- Research on the oxidative coupling polymerization of 2,6-dimethylphenol, catalyzed by copper complexes, provides insights into potential polymer synthesis applications involving similar phenolic compounds (Viersen et al., 1990).
Photocatalytic Degradation :
- The photocatalytic degradation of compounds like 4-chloro-3,5-dimethylphenol has been studied in the context of soil washing wastes, highlighting the role of micellar solubilization and adsorption in degradation kinetics (Davezza et al., 2013).
安全和危害
属性
IUPAC Name |
4-chloro-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVHJRJEWDVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075092 | |
| Record name | 4-Chloro-2,3-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dimethylphenol | |
CAS RN |
1321-23-9, 1570-76-9 | |
| Record name | Chloroxylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,3-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,3-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



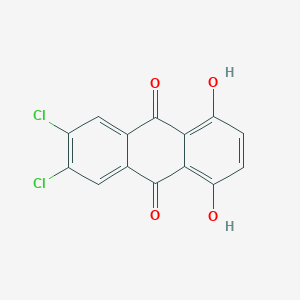
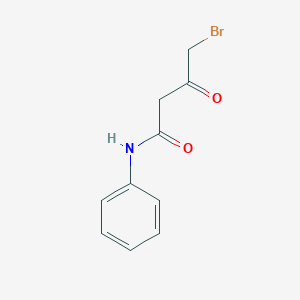
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
